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Executive Summary

SGC-CBP30 is a potent, selective chemical probe targeting the bromodomains of CBP (CREB-
binding protein) and p300 (E1A-associated protein p300).[1][2] Unlike catalytic inhibitors (e.g.,
A-485) that target the HAT domain, SGC-CBP30 inhibits the reader function of these proteins—
specifically their ability to recognize and bind acetylated lysine residues on histones.[2]

This guide details the molecular mechanism, selectivity profile, and validated experimental
protocols for using SGC-CBP30 to interrogate chromatin biology.

Part 1: The Molecular Target (CBP/p300

Bromodomain)[2][3]
The Role of the Bromodomain

CBP and p300 are multidomain transcriptional co-activators.[2] While their Histone
Acetyltransferase (HAT) domains write epigenetic marks, their bromodomains (BRDs) read
them.[2]

e Function: The CBP/p300 BRD anchors the transcriptional machinery to hyperacetylated
chromatin regions (e.g., super-enhancers).[2]

» Pathological Relevance: In malignancies like Multiple Myeloma and Prostate Cancer, this
anchoring is critical for sustaining the expression of oncogenes such as IRF4 and MYC.
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Structural Biology of Inhibition

SGC-CBP30 utilizes a 3,5-dimethylisoxazole headgroup.[2] This moiety acts as a neutral
acetyl-lysine mimetic.[2]

e Binding Mode: The isoxazole oxygen forms a hydrogen bond with the conserved asparagine
(Asn1168 in CBP) in the bromodomain binding pocket.[2]

o Displacement: By occupying this pocket, SGC-CBP30 physically prevents the bromodomain
from docking onto acetylated histone tails (H3K27ac, H3K18ac).[2]

Part 2: SGC-CBP30 Chemical Biology Profile
Selectivity Profile (The "Probe" Standard)

A critical feature of SGC-CBP30 is its selectivity against the BET family (BRD4), which prevents
the toxicity associated with pan-BET inhibition.[2]

Table 1: Biophysical Potency & Selectivity

Target Domain Assay Method Kd / 1C50 Selectivity Fold
CBP Bromodomain ITC / AlphaScreen 21 nM 1x (Primary Target)
p300 Bromodomain ITC / AlphaScreen 32nM ~1.5x (Dual Target)
BRD4 (BD1) ITC > 8,500 nM > 400x

BRD4 (BD2) ITC > 10,000 nM > 500x

Data Source: Hay et al., JACS 2014 [1]

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism and the downstream
transcriptional consequences.
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Figure 1: SGC-CBP30 acts as a competitive inhibitor, displacing CBP/p300 from acetylated
chromatin and silencing downstream oncogenic networks.[2]

Part 3: Downstream Signaling Consequences[2]

Unlike BET inhibitors (e.g., JQ1) which cause broad transcriptional pausing, SGC-CBP30
exhibits a more specific transcriptional footprint.[2]

¢ IRF4 Suppression: In multiple myeloma, SGC-CBP30 directly suppresses IRF4 expression.
[2]

 MYC Regulation: While BET inhibitors target MYC directly, SGC-CBP30 suppresses MYC as
a secondary consequence of IRF4 downregulation [2].[2]

e Th17 Differentiation: The compound blocks the differentiation of pro-inflammatory Th17 cells
by reducing IL-17A secretion, validating its potential in autoimmune research [3].[1]
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Part 4: Validated Experimental Protocols

To ensure scientific integrity, use these self-validating protocols to confirm target engagement
in your specific model system.

Cellular FRAP (Fluorescence Recovery After
Photobleaching)

Objective: Quantify the residence time of CBP on chromatin.[2] SGC-CBP30 should decrease
residence time (faster recovery).

Prerequisites:

e Cell Line: U20S or HEK293T.[2]

e Plasmid: GFP-CBP (full length) or GFP-CBP-Bromodomain.[2]

o Equipment: Confocal microscope with FRAP module.

Protocol:

» Transfection: Transfect cells with GFP-CBP plasmid 24 hours prior to imaging.[2]
e Treatment: Treat cells with 2.5 uM SGC-CBP30 or DMSO (Control) for 1 hour.

e Acquisition Setup:

[e]

Select a region of interest (ROI) within the nucleus (avoid nucleoli).[2]

[e]

Pre-bleach: Measure baseline fluorescence (5 frames).[2]

o

Bleach: Use 100% laser power (488 nm) for <200ms to bleach the ROI.[2]

[¢]

Recovery: Image continuously for 30-60 seconds to monitor fluorescence return.

e Analysis:

o Normalize data:
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o Fit to a single exponential association curve.[2]
o Validation Criteria: The

(half-time of recovery) for SGC-CBP30 treated cells must be significantly lower than
DMSO controls (indicating the protein is freely diffusing and not bound to chromatin).

NanoBRET Target Engagement Assay

Objective: Measure intracellular binding affinity in live cells.

Protocol Workflow:

o Transfection: Co-express CBP-Luciferase (NanoLuc) and Histone H3.3-HaloTag.[2]
o Labeling: Add HaloTag-618 ligand (fluorescent acceptor).[2]

o Competition: Add serial dilutions of SGC-CBP30.

e Readout: If SGC-CBP30 binds CBP, it prevents CBP-Luciferase from interacting with
Histone-HaloTag.[2]

e Result: A decrease in BRET signal (Energy Transfer) correlates with inhibitor concentration.

[2]

Part 5: Experimental Workflow Visualization
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Figure 2: The recommended validation hierarchy to confirm on-target effects before proceeding
to phenotypic screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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